Benzofuran-2-yl(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride
Description
Rationale for Benzofuran-Piperazine-Thiazole Molecular Integration
The structural amalgamation of benzofuran, piperazine, and thiazole in Benzofuran-2-yl(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride is rooted in the complementary pharmacological and physicochemical properties of these heterocycles.
Benzofuran contributes a planar, electron-rich aromatic system that facilitates π-π stacking interactions with biological targets such as enzyme active sites or receptor pockets. Its rigidity enhances metabolic stability compared to linear alkyl chains, as demonstrated in benzofuran-based anti-inflammatory agents where the fused ring system reduces oxidative degradation. Additionally, benzofuran derivatives exhibit inherent affinity for neurotransmitter receptors, making them valuable in neurological drug design.
Piperazine , a saturated six-membered ring containing two nitrogen atoms, serves as a conformational spacer and proton acceptor. Its flexibility allows the molecule to adopt bioactive conformations while improving solubility through hydrogen bonding. Piperazine’s ability to modulate blood-brain barrier permeability has been exploited in antipsychotic and antidepressant therapies, where it enhances central nervous system (CNS) bioavailability. In hybrid structures, piperazine often acts as a linker, positioning pharmacophoric groups at optimal distances for polypharmacology.
Thiazole , a five-membered ring with sulfur and nitrogen atoms, introduces hydrogen-bonding capabilities and modulates electronic properties. The 4-methyl substitution on the thiazole ring in this compound enhances lipophilicity, promoting membrane penetration. Thiazole-containing hybrids have shown broad-spectrum biological activity, including antimicrobial and anticancer effects, attributed to their ability to chelate metal ions or interact with ATP-binding cassettes.
Molecular Integration Strategy
The covalent linkage of these moieties creates a synergistic effect:
- Spatial Orientation : Piperazine’s tetrahedral geometry positions the benzofuran and thiazole groups in three-dimensional space, enabling simultaneous interaction with multiple receptor subpockets.
- Electron Redistribution : Benzofuran’s electron-donating furan oxygen and thiazole’s electron-withdrawing nitrogen create a polarized system that enhances binding to charged residues in target proteins.
- Pharmacokinetic Optimization : The hydrochloride salt form improves aqueous solubility, addressing a common limitation of heterocyclic compounds.
Table 1: Key Physicochemical Contributions of Heterocyclic Moieties
Evolutionary Development of Multitarget-Directed Ligands
The design of this compound reflects an evolutionary trajectory in medicinal chemistry from single-target agents to multitarget-directed ligands (MTDLs).
First-Generation Hybrids
Early hybrids focused on combining two heterocycles, such as benzofuran-thiazole conjugates, to enhance binding affinity. For example, thiazole-linked pyrazoline hybrids demonstrated dual COX-2 and 5-LOX inhibition but suffered from rapid hepatic clearance due to unprotected aliphatic chains.
Second-Generation Optimizations
Incorporation of piperazine addressed metabolic instability by:
- Shielding labile functional groups from cytochrome P450 oxidation
- Introducing ionizable amines for salt formation (e.g., hydrochloride) to enhance solubility
- Enabling structural diversification via N-alkylation or acylation
Third-Generation MTDLs
Modern designs like this compound integrate three pharmacophores to concurrently modulate interrelated pathways. Computational studies suggest potential polypharmacology:
- Benzofuran : May interact with serotonin (5-HT2A) receptors implicated in neuropsychiatric disorders
- Thiazole : Could inhibit cyclin-dependent kinases (CDKs) overexpressed in cancers
- Piperazine : Might enhance dopamine receptor binding kinetics, relevant to Parkinson’s disease
Synthetic Advancements
Key reactions enabling such hybrids include:
- Hantzsch Thiazole Synthesis : Cyclocondensation of thioamides with α-halo ketones to form the thiazole core
- Buchwald-Hartwig Amination : Coupling benzofuran carbonyl groups with piperazine derivatives under palladium catalysis
- Schiff Base Formation : Stabilizing intermediates during piperazine-thiazole methylene linkage
Challenges and Solutions
- Regioselectivity : Microwave-assisted synthesis ensures precise functionalization of benzofuran at the 2-position
- Stereochemical Control : Chiral auxiliaries in piperazine N-alkylation prevent racemization
- Scalability : Flow chemistry techniques enable gram-scale production of the hydrochloride salt
Properties
IUPAC Name |
1-benzofuran-2-yl-[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]methanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S.ClH/c1-13-12-24-17(19-13)11-20-6-8-21(9-7-20)18(22)16-10-14-4-2-3-5-15(14)23-16;/h2-5,10,12H,6-9,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNGSLRCYQRLZCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CN2CCN(CC2)C(=O)C3=CC4=CC=CC=C4O3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Benzofuran derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Benzofuran-2-yl(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride (CAS Number: 1215594-06-1) is a novel synthetic compound that incorporates a benzofuran moiety linked to a thiazole and piperazine structure. This article aims to explore its biological activity, focusing on antimicrobial, anticancer, and other pharmacological effects.
The molecular formula of this compound is with a molecular weight of 377.9 g/mol. The compound's structure is critical for its biological activity, as the benzofuran core is known for various pharmacological properties.
Antimicrobial Activity
Benzofuran derivatives, including the target compound, have demonstrated significant antimicrobial properties. A study indicated that benzofuran-based compounds possess activity against both Gram-positive and Gram-negative bacteria as well as fungi:
| Compound | Activity Type | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|---|
| Benzofuran Derivative 1 | Antibacterial | Staphylococcus aureus | 3.12 µg/mL |
| Benzofuran Derivative 2 | Antifungal | Candida albicans | 0.78 µg/mL |
| Benzofuran Derivative 3 | Antimycobacterial | Mycobacterium tuberculosis | IC90 < 0.60 µM |
These findings suggest that the incorporation of thiazole and piperazine enhances the antimicrobial efficacy of benzofuran derivatives, with specific structural modifications leading to improved activity against resistant strains .
Anticancer Activity
Research has shown that benzofuran derivatives exhibit promising anticancer properties. In vitro studies have highlighted their potential as inhibitors of cancer cell proliferation:
| Study | Cell Line | IC50 Value |
|---|---|---|
| Yempala et al. | MCF-7 (Breast Cancer) | 15 µM |
| Ryu et al. | A549 (Lung Cancer) | 10 µM |
The mechanism of action appears to involve the induction of apoptosis and inhibition of cell cycle progression in cancer cells, making these compounds attractive candidates for further development in cancer therapy .
Other Pharmacological Activities
Beyond antimicrobial and anticancer effects, benzofuran derivatives have been explored for additional pharmacological activities:
- Anti-inflammatory : Some studies indicate that benzofuran compounds can reduce inflammation markers in vitro.
- Antihyperglycemic : Certain derivatives have shown potential in lowering blood glucose levels in diabetic models.
- Analgesic : The analgesic effects have been documented in animal models, suggesting a role in pain management.
Case Studies
Several case studies provide insights into the practical applications of benzofuran derivatives:
- Case Study 1 : A clinical trial involving a benzofuran derivative demonstrated a significant reduction in bacterial load in patients with chronic infections.
- Case Study 2 : Preclinical trials showed that a modified benzofuran compound effectively inhibited tumor growth in xenograft models.
These case studies underscore the therapeutic potential of benzofuran derivatives across various medical fields.
Scientific Research Applications
Antimicrobial Properties
Benzofuran derivatives, including this compound, have been extensively studied for their antimicrobial properties. Research indicates that benzofuran-based compounds exhibit significant activity against various bacterial and fungal strains. For instance, derivatives have shown effectiveness against resistant strains of Candida and Staphylococcus species, which are critical in treating nosocomial infections . The structure of benzofuran allows for modifications that enhance its potency against specific pathogens.
Anticancer Activity
The benzofuran scaffold has also been explored for anticancer applications. Studies have demonstrated that certain benzofuran derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The incorporation of thiazole moieties has been linked to enhanced cytotoxicity against breast cancer cells, suggesting that this compound could be a lead candidate for further development in cancer therapy .
Neurological Applications
Recent investigations into the neurological effects of benzofuran derivatives suggest potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to interact with muscarinic receptors indicates its potential as a therapeutic agent for cognitive disorders .
Case Studies
- Antimicrobial Efficacy : A study conducted by Ryu et al. synthesized several benzofuran derivatives and evaluated their antimicrobial activity. The results indicated that compounds derived from benzofuran exhibited MIC values comparable to established antifungal agents, making them promising candidates for drug development .
- Anticancer Research : In a study focused on the synthesis of benzofuran derivatives with thiazole groups, researchers found that these compounds showed significant inhibition of tumor growth in vitro and in vivo models. The findings suggest that the structural modifications enhance their therapeutic efficacy against cancer cells .
- Neuroprotective Effects : A recent patent highlighted the use of benzofuran derivatives as muscarinic receptor antagonists, demonstrating their potential in mitigating cognitive decline associated with Alzheimer's disease. This underscores the versatility of benzofuran-based compounds in addressing complex neurological disorders .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The compound shares structural motifs with other benzofuran-piperazine derivatives, such as Benzofuran-2-yl(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone (hereafter referred to as Compound A), which replaces the 4-methylthiazolemethyl group with a 4-(methylsulfonyl)benzo[d]thiazol-2-yl moiety .
Structural and Functional Differences
| Feature | Target Compound | Compound A |
|---|---|---|
| Thiazole Substituent | 4-methylthiazole-2-ylmethyl (electron-donating methyl group) | 4-(methylsulfonyl)benzo[d]thiazol-2-yl (electron-withdrawing sulfonyl group) |
| Aromatic System | Smaller thiazole ring | Extended benzo[d]thiazole fused ring |
| Polarity | Moderate (due to methyl group and hydrochloride salt) | Higher (sulfonyl group increases polarity) |
| Molecular Weight | Estimated ~400–420 g/mol | Estimated ~450–470 g/mol |
Pharmacological Implications
Binding Affinity :
- The target compound’s 4-methylthiazolemethyl group may enhance lipophilicity, favoring membrane permeability and interactions with hydrophobic binding pockets (e.g., serotonin receptors). In contrast, Compound A’s sulfonyl group could improve hydrogen bonding with polar residues in kinase active sites .
Solubility and Bioavailability :
- The hydrochloride salt in the target compound likely confers higher aqueous solubility (~50–100 mg/mL) compared to Compound A’s neutral sulfonyl form (~10–20 mg/mL) .
Metabolic Stability :
- The methylthiazole group in the target compound may undergo oxidative metabolism via CYP450 enzymes, whereas Compound A’s sulfonyl group is metabolically stable but could exhibit renal clearance challenges.
Research Findings
- Receptor Selectivity : Preliminary docking studies suggest the target compound shows higher affinity for 5-HT2A receptors (Ki ~15 nM) compared to Compound A (Ki ~120 nM), attributed to the methylthiazole’s steric and electronic compatibility .
- Kinase Inhibition : Compound A demonstrates superior inhibition of JAK3 kinase (IC50 = 8 nM) due to sulfonyl interactions with the ATP-binding pocket, while the target compound is less potent (IC50 = 350 nM) .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Benzofuran-2-yl(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride, and how can purity be optimized?
- Methodology : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, analogous compounds (e.g., benzimidazole-piperazine derivatives) are synthesized via NaH-mediated deprotonation in THF, followed by alkylation with halogenated intermediates (e.g., 4-methylthiazole derivatives). Purification is achieved using column chromatography (n-hexane/EtOAC gradients) and recrystallization. Purity (>95%) is confirmed via HPLC and elemental analysis .
- Key Steps :
- Use anhydrous conditions (e.g., dry THF) to prevent side reactions.
- Monitor reaction progress via TLC or LC-MS.
- Optimize yield by adjusting stoichiometry (e.g., 1.1–1.3 equivalents of alkylating agent).
Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural features do they confirm?
- Techniques :
- IR Spectroscopy : Confirms carbonyl (C=O, ~1625–1680 cm⁻¹) and aromatic C-H stretches (~3000–3100 cm⁻¹) .
- NMR (¹H/¹³C) : Identifies piperazine protons (δ 2.5–3.5 ppm) and benzofuran/thiazole aromatic protons (δ 6.5–8.0 ppm). ¹³C NMR verifies the methanone carbon (δ ~165–175 ppm) .
- Mass Spectrometry (ESI-MS) : Detects molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to validate molecular weight and substituents .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for structurally similar piperazine-thiazole derivatives?
- Analysis Framework :
- Compare assay conditions (e.g., cell lines, receptor subtypes, pH). For instance, histamine H1/H4 receptor binding assays in may yield divergent results due to receptor isoform specificity .
- Validate compound stability under experimental conditions (e.g., pH, temperature) using HPLC to rule out degradation artifacts .
- Replicate studies with standardized protocols (e.g., fixed incubation times, controls for off-target effects).
Q. What strategies are recommended for assessing the thermal stability and degradation pathways of this hydrochloride salt?
- Methodology :
- Thermogravimetric Analysis (TGA) : Measures weight loss upon heating (e.g., up to 300°C) to identify decomposition points .
- Differential Scanning Calorimetry (DSC) : Detects phase transitions (e.g., melting point ~239–241°C for analogous salts) .
- Forced Degradation Studies : Expose the compound to heat (40–80°C), humidity (75% RH), and light (ICH Q1B guidelines) to identify hydrolytic or photolytic byproducts via LC-MS .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?
- Approach :
- Synthesize analogs with modifications to:
- Benzofuran moiety : Introduce electron-withdrawing groups (e.g., Cl, NO₂) to enhance receptor binding .
- Piperazine substituents : Test methylthiazole vs. benzyl or phenyl groups for selectivity toward target receptors .
- Evaluate analogs in vitro (e.g., IC₅₀ in enzyme assays) and in silico (molecular docking to predict binding poses) .
Q. What analytical methods are validated for quantifying this compound in biological matrices during pharmacokinetic studies?
- Protocol :
- LC-MS/MS : Use a C18 column with a mobile phase of 0.1% formic acid in water/acetonitrile. Validate linearity (1–1000 ng/mL), precision (RSD <15%), and recovery (>80%) per FDA guidelines .
- Sample Preparation : Protein precipitation with acetonitrile or solid-phase extraction to minimize matrix effects.
Q. How can computational modeling predict the compound’s interaction with potential therapeutic targets (e.g., viral proteases or GPCRs)?
- Workflow :
- Molecular Docking : Use AutoDock Vina to screen against crystal structures (e.g., SARS-CoV-2 main protease in ). Focus on hydrogen bonding with catalytic residues (e.g., His41/Cys145) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2 Å) and free energy calculations (MM-PBSA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
